molecular formula C7H4BF6KO B1426805 Potassium 4-(trifluoromethoxy) phenyltrifluoroborate CAS No. 1394827-04-3

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

Cat. No. B1426805
CAS RN: 1394827-04-3
M. Wt: 268.01 g/mol
InChI Key: BFEGKJHJOWBGJG-UHFFFAOYSA-N
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Description

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate (KPF3) is a trifluoromethoxy-substituted phenyltrifluoroborate salt of potassium. It is a colorless, crystalline solid that is soluble in water and organic solvents. KPF3 has been used as a reagent in organic synthesis and as a catalyst for various reactions. It has also been used in various scientific research applications, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.

Scientific Research Applications

Trifluoromethylation Reactions

  • Copper-Catalyzed Trifluoromethylation : Utilizing potassium (trifluoromethyl)trimethoxyborate, this process allows the conversion of aryl iodides into benzotrifluorides in high yields under mild conditions. The trifluoromethylation reagent is stable, easy to handle, and obtained in near-quantitative yields (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Cross-Coupling Reactions

  • Suzuki-Miyaura Cross-Coupling : Potassium alkynyltrifluoroborates have been used in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, showcasing their stability and utility in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).
  • Rhodium-Catalyzed Annulations : Potassium vinyltrifluoroborate is an efficient partner with benzamide derivatives for Rh(III)-catalyzed annulations, producing 4-trifluoroboratotetrahydroisoquinolones under mild conditions (Presset, Oehlrich, Rombouts, & Molander, 2013).

Synthesis and Characterization

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : This study presents an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, highlighting its potential as a valuable reagent (Molander & Hoag, 2003).
  • Synthesis of Liquid-Crystalline Poly(Meth)acrylates : Incorporating 4-trifluoromethoxy-azobenzene mesogenic side-groups, this study explores the synthesis and characterization of side-group liquid-crystalline polymers (Prescher, Thiele, Ruhmann, & Schulz, 1995).

Miscellaneous Applications

  • Decarboxylative Cross-Coupling : A Pd-catalyzed decarboxylative cross-coupling method using oxamic acids with potassium phenyltrifluoroborates offers efficient access to N-substituted benzamides and benzoates (Li, Wang, Fang, & Ge, 2011).
  • Analysis of Layered Structures : Research into the crystal structures of aryltrifluoroborate potassium salts, including those with CF3 substituents, helps in understanding their layered architectures in the solid state (Kamiński et al., 2016).

properties

IUPAC Name

potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGKJHJOWBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF6KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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